molecular formula C15H18N4O5S B2504101 3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-N-(4-磺酰胺基苄基)丙酰胺 CAS No. 1105228-96-3

3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-N-(4-磺酰胺基苄基)丙酰胺

货号 B2504101
CAS 编号: 1105228-96-3
分子量: 366.39
InChI 键: QSHVOUPGKMNUGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide is a hybrid molecule that appears to be designed for therapeutic purposes, potentially as an anticonvulsant agent. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. For instance, the presence of a tetrahydropyrimidinyl moiety is a common feature in the compounds studied for their anticonvulsant activities . Additionally, the sulfamoylbenzyl group is reminiscent of the benzenesulfonamide moiety found in potent A2B adenosine receptor antagonists .

Synthesis Analysis

The synthesis of related compounds involves the coupling of propanoic acid derivatives with appropriately substituted benzylamines using a coupling reagent such as N,N-carbonyldiimidazole (CDI) . Although the exact synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide is not detailed, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the specific tetrahydropyrimidinyl and sulfamoylbenzyl components.

Molecular Structure Analysis

The molecular structure of compounds with tetrahydropyrimidinyl moieties, such as the ones described in the papers, is crucial for their biological activity. The tetrahydropyrimidinyl group is a key pharmacophore in the design of anticonvulsant agents . The presence of a sulfamoylbenzyl group, as seen in A2B adenosine receptor antagonists, suggests potential for receptor selectivity and binding affinity .

Chemical Reactions Analysis

The chemical reactivity of such compounds would be influenced by the functional groups present. The dioxo moiety in the tetrahydropyrimidinyl ring could be involved in hydrogen bonding, which is important for receptor binding. The sulfamoyl group could also participate in similar interactions, potentially enhancing the compound's affinity for its target . The benzyl group may provide additional hydrophobic interactions, further influencing the binding properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate solubility due to the presence of both hydrophobic (benzyl) and hydrophilic (sulfamoyl) groups. The molecular weight and lipophilicity would be important factors in determining the compound's absorption and distribution properties. Compounds with similar structures have shown improved absorption properties, which is a desirable feature for oral medications . The stability of the compound could be influenced by the susceptibility of the dioxo group to metabolic transformations, as seen in related compounds .

科学研究应用

抗菌活性

研究表明,与3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-N-(4-磺酰胺基苄基)丙酰胺相关的化合物磺胺二甲氧嘧啶对家禽的细菌感染有效。已证明在饲料或饮水中使用时,它对鸡和火鸡的球虫病和各种细菌性疾病有效 (Mitrović 等,1971)

腺苷受体拮抗剂

一系列化合物,包括4-(1,3-二烷基-2,4-二氧代-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-6-基)苯磺酰胺,与3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-N-(4-磺酰胺基苄基)丙酰胺的核心结构密切相关,被确定为有效的A2B腺苷受体拮抗剂。这些化合物针对其对人腺苷受体的结合亲和力进行了评估,显示出高选择性和效力,特别是对A2B受体 (Esteve 等,2006)

抗肿瘤活性

已经探索了具有与3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-N-(4-磺酰胺基苄基)丙酰胺类似结构的化合物的合成和抗肿瘤活性,例如2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶。这些化合物是哺乳动物二氢叶酸还原酶的有效抑制剂,并在临床前模型中对某些类型的癌症表现出显着的活性 (Grivsky 等,1980)

碳酸酐酶抑制

研究还探索了通过结合与3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-N-(4-磺酰胺基苄基)丙酰胺结构相似的四氢嘧啶-2-亚甲基配体的化合物来抑制碳酸酐酶同工酶。这些抑制剂通过抑制眼中的碳酸酐酶来降低眼压,在治疗青光眼等疾病中具有潜在应用 (Casini 等,2002)

属性

IUPAC Name

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-9-12(14(21)19-15(22)18-9)6-7-13(20)17-8-10-2-4-11(5-3-10)25(16,23)24/h2-5H,6-8H2,1H3,(H,17,20)(H2,16,23,24)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVOUPGKMNUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。